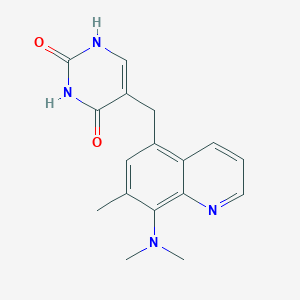

Baquiloprim-2,4-dione

Description

Structure

2D Structure

Properties

Molecular Formula |

C17H18N4O2 |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H18N4O2/c1-10-7-11(8-12-9-19-17(23)20-16(12)22)13-5-4-6-18-14(13)15(10)21(2)3/h4-7,9H,8H2,1-3H3,(H2,19,20,22,23) |

InChI Key |

FYDBQUJVGKGGPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CNC(=O)NC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Baquiloprim 2,4 Dione and Analogues for Academic Investigation

General Synthetic Strategies for 2,4-Dione Core Structures

The pyrimidine-2,4-dione ring, also known as the barbituric acid or uracil (B121893) scaffold, is a cornerstone in medicinal chemistry. Its synthesis and functionalization are critical first steps in accessing a wide array of derivatives, including those related to Baquiloprim.

Knoevenagel Condensation Approaches for 5-Arylidene-2,4-dione Synthesis

The Knoevenagel condensation is a widely utilized and powerful C-C bond-forming reaction in organic synthesis. ijsrst.com It is particularly effective for the synthesis of 5-arylidene derivatives of pyrimidine-2,4-diones (barbituric acids). This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as barbituric acid, which is flanked by two carbonyl groups. researchgate.netresearchgate.net

The reaction is generally catalyzed by a base, with catalysts ranging from simple amines like piperidine (B6355638) to amino acids such as L-tyrosine. ijsrst.comresearchgate.net The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield. For instance, L-tyrosine has been demonstrated as an eco-friendly catalyst for this condensation in an aqueous medium at room temperature. researchgate.net The resulting 5-arylidene barbituric acids are versatile intermediates, serving as precursors for more complex fused heterocyclic systems like pyrano[2,3-d]pyrimidines through subsequent reactions like hetero-Diels-Alder cycloadditions. researchgate.netnih.gov The Knoevenagel condensation products themselves are of significant interest due to their broad spectrum of pharmacological activities. mdpi.com

Multi-Step Synthetic Pathways for Functionalized Diones

The construction of more complex or functionalized pyrimidine-2,4-dione derivatives often requires multi-step synthetic sequences. These pathways allow for the introduction of specific substituents and the formation of fused-ring systems. For example, pyrido[2,3-d]pyrimidine-2,4-diones can be prepared via a multi-step process that may involve halogenation, a Vilsmeier reaction, and subsequent cyclization with arylamines. evitachem.com

Another common multi-step approach involves the initial synthesis of a substituted pyrimidine (B1678525), which is then further modified. For instance, 6-aminouracil (B15529) can serve as a key starting material. It can undergo reactions with various electrophiles or participate in condensation reactions to build fused ring systems. bu.edu.egnih.gov Similarly, the synthesis of thiazolo[3,2-a]pyrimidine-3,5(2H)-diones was achieved through a multicomponent reaction involving 6-ethylthiouracil, bromoacetic acid, and various aldehydes, showcasing a convergent approach to building complex dione (B5365651) structures. rsc.org These multi-step strategies provide the flexibility needed to create a diverse library of functionalized diones for academic and pharmaceutical research. nih.gov

Cyclization Reactions for Dione Ring Formation

The fundamental method for constructing the pyrimidine-2,4-dione ring itself is through cyclization reactions. The most traditional and widely used method involves the condensation of a urea (B33335) or thiourea (B124793) derivative with a 1,3-dicarbonyl compound, most commonly a malonic acid derivative. bu.edu.eg This approach assembles the core heterocyclic structure from N-C-N and C-C-C fragments. bu.edu.eg

Variations of this strategy allow for the synthesis of diverse pyrimidine scaffolds. For example, one-step methods have been developed for creating alicyclic ring-fused pyrimidine-2,4-diones through the reaction of cyclic imidates with carbonylaminopropionic acid derivatives. researchgate.net Furthermore, intramolecular cyclization of suitably functionalized precursors can yield novel fused systems. For example, functionalized pyrimidine-2,4-diones have been shown to cyclize intramolecularly to produce complex structures like furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines in excellent yields. researchgate.net These cyclization reactions are foundational to the synthesis of the core dione ring structure that is central to this class of compounds.

Specific Synthesis of Baquiloprim-2,4-dione Analogues

Building upon the general principles of dione synthesis, researchers have developed specific methods to create analogues of this compound and related novel structures, often focusing on optimizing reaction conditions and exploring new chemical space through derivatization.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for the efficient synthesis of target molecules, ensuring high yields and purity. In the synthesis of 5-arylidene-2,4-dione derivatives, a key step in creating analogues, various factors are considered.

Catalyst selection is paramount. While traditional bases like piperidine are effective, research has explored greener alternatives like L-proline, L-tyrosine, and even catalyst-free conditions in water. ijsrst.comresearchgate.netscielo.br The choice of solvent also plays a significant role; comparisons between water, ethanol (B145695), DMF, and solvent-free "grindstone" methods show that the optimal medium can vary depending on the specific substrates and catalyst used. ijsrst.comresearchgate.net For the Knoevenagel condensation, refluxing in ethanol is often found to be effective. ijsrst.comnih.gov Multicomponent reactions, which combine several starting materials in a single step, have also been optimized. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been enhanced by using heterogeneous catalysts like Mn/ZrO2, which can be recycled and reused. researchgate.net

Below is a table summarizing the optimization of reaction conditions for the synthesis of 5-arylidene-thiazolidine-2,4-dione, a related dione core, highlighting the influence of different catalysts.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux | 8-9 | Varies (up to 70% reported) nih.gov |

| Glycine | Solvent-free (Microwave) | N/A | Varies | Varies ijsrst.com |

| Tannic Acid | Ethanol | Reflux | Varies | High |

| L-proline | N/A | N/A | Varies | Varies ijsrst.com |

| Sodium Acetate (B1210297) | Acetic Acid | Reflux / Microwave | Varies | Varies ijsrst.com |

This table is illustrative and based on findings for the synthesis of 5-arylidene-thiazolidine-2,4-diones, which follows similar principles to pyrimidine-2,4-dione synthesis.

Preparation of Novel Spiro [imidazolidine-pyrazoline]-2,4-dione Derivatives

The synthesis of novel spiro compounds, where two rings share a single atom, represents an important area of chemical derivatization for academic study. The preparation of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives showcases a strategy to expand the chemical diversity of the core dione structure. ijacskros.com

A typical synthesis is a two-step process. ijacskros.com

Knoevenagel Condensation: The first step involves the Knoevenagel condensation of imidazolidine-2,4-dione (also known as hydantoin) with various aromatic aldehydes. This reaction forms the 5-arylidene imidazolidine-2,4-dione intermediate. ijacskros.com

Cycloaddition Reaction: The second step is a [3+2] cycloaddition reaction. The 5-arylidene intermediate, which contains an activated double bond, reacts with diazomethane. Diazomethane acts as a 1,3-dipole, and its reaction with the exocyclic double bond of the arylidene derivative leads to the formation of a five-membered pyrazoline ring fused in a spiro fashion to the imidazolidine-2,4-dione core. ijacskros.com

This synthetic route has been successfully used to generate a series of novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, which were then characterized using spectral analysis. ijacskros.com Similar 1,3-dipolar cycloaddition strategies have been explored with other parabanic acid derivatives and nitrile imines to create different spiro-imidazolidinedione structures. preprints.org

The table below shows examples of synthesized 5-arylidene imidazolidine-2,4-dione intermediates and the resulting spiro compounds.

| Aldehyde Reactant | Intermediate Product | Final Spiro Compound |

| Benzaldehyde | 5-Benzylideneimidazolidine-2,4-dione | Spiro[imidazolidine-4,3'-pyrazoline]-2,5-dione' |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione | 5'-(4-Chlorophenyl)spiro[imidazolidine-4,3'-pyrazoline]-2,5-dione' |

| 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione | 5'-(4-Methoxyphenyl)spiro[imidazolidine-4,3'-pyrazoline]-2,5-dione' |

| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)imidazolidine-2,4-dione | 5'-(4-Nitrophenyl)spiro[imidazolidine-4,3'-pyrazoline]-2,5-dione' |

(Based on the synthetic scheme described for novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com Specific compound names are generalized for clarity.)

Synthesis of Hybrid Molecules Incorporating 2,4-Dione Moieties

The molecular hybridization approach, which combines two or more pharmacophoric units into a single molecule, is a modern strategy in rational drug design. farmaciajournal.com This method aims to create new hybrid molecules with potentially enhanced efficacy compared to the individual parent compounds. farmaciajournal.com In this context, the 2,4-dione scaffold, a key component of Baquiloprim, is a versatile building block for creating novel hybrid molecules.

Researchers have successfully synthesized various hybrid compounds by linking the 2,4-dione moiety with other heterocyclic systems. For instance, new series of quinazolin-2,4-dione analogs have been created, bearing various nitrogen-containing heterocyclic moieties such as azetidinone, pyrrole, oxazole, and pyrazole. researchgate.net The synthesis of these hybrids often involves multi-step processes. bohrium.com One common strategy is the Knoevenagel condensation, a signature reaction for thiazolidine-2,4-dione (a related dione structure), to produce 5-arylidene derivatives, which can then be further modified. farmaciajournal.com

Another approach involves the synthesis of hybrid compounds with triazole and thiazolidine-2,4-dione nuclei connected by a linker. mdpi.com Different synthetic methods have been explored, including the reaction of a carboxylic acid with a piperazine-containing triazole fragment or the reaction of a piperazine (B1678402) amide with an oxirane. mdpi.com The yields of these reactions can vary significantly depending on the chosen method and starting materials. mdpi.com For example, the alkylation of K-salts of 5-arylidene thiazolidine-2,4-diones with substituted 3-chloro-1-(piperazin-1-yl)propan-1-one has been used, though with lower yields compared to other methods. mdpi.com

The synthesis of thiazolyl/thiazolidinyl-pyrimidine-2,4-dione hybrids has also been reported. bohrium.com These compounds were synthesized by refluxing thioureas with α-bromoacetophenone or chloroacetone (B47974) in the presence of a catalyst like triethylamine. bohrium.com The structures of these newly synthesized compounds are typically confirmed using a variety of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. researchgate.netbohrium.com

| Hybrid Molecule Type | Synthetic Approach | Key Reagents | Reference |

| Quinazolin-2,4-dione analogues | Nucleophilic addition | 3-(2-imino-4-oxo-3H,4H,5H-thiazolidin-3-yl)-1H-quinazolin-2,4-dione | researchgate.net |

| Triazole/thiazolidine-2,4-diones hybrids | Multiple methods including alkylation | 5-arylideneTZDs, 3-chloro-1-(piperazin-1-yl)propan-1-one | mdpi.com |

| Thiazolyl/thiazolidinylpyrimidine-2,4-diones | Refluxing with catalyst | Thioureas, α-bromoacetophenone, triethylamine | bohrium.com |

| Thiazolidine-2,4-dione-acridine hybrids | Multi-step synthesis | Thiazolidine-2,4-dione, acridine (B1665455) moiety, acetamide (B32628) linker | bohrium.com |

| Symmetric bis-thiazolidine-2,4-diones | Knoevenagel condensation followed by linking | Thiazolidine-2,4-dione, arylaldehydes | farmaciajournal.com |

Regioselective and Stereoselective Synthesis in Dione Chemistry

Regioselectivity and stereoselectivity are critical aspects of synthesizing complex molecules like Baquiloprim and its analogs, ensuring the precise arrangement of atoms in three-dimensional space. An advantageous feature of using enzymes in synthesis is their ability to catalyze reactions where a target functional group is inserted into a specific position of a reactant, leading to a selective product structure. mdpi.com

In the context of dione chemistry, Dieckmann cyclizations have been employed for the regioselective synthesis of substituted piperidine-2,4-diones. researchgate.net For instance, the synthesis of 6-arylpiperidine-2,4-diones has been achieved in a five-step process starting from β-aryl-β-aminoacids. researchgate.net Furthermore, a regioselective Dieckmann cyclization utilizing Davies' α-methylbenzylamine auxiliary has been shown to produce 6-substituted piperidine-2,4-diones enantioselectively. researchgate.net

The synthesis of Ψ-naphthoquinones with an angular methyl group has been accomplished with regioselectivity through the use of boronic acid-substituted quinones. mdpi.com In these reactions, the boronic acid-substituted dienophile exhibits higher reactivity, which controls the regioselectivity of the cycloaddition. mdpi.com

Stereoselective reductions are also key in controlling the final stereochemistry of the molecule. For example, the stereoselective reduction of N-sulfinyl δ-amino β-keto esters can yield syn-δ-amino β-hydroxy esters, which are important intermediates. researchgate.net Similarly, the reduction of b-phenylpiperidine-2,4-dione can lead to the formation of cis 4-hydroxy 2-piperidinone. researchgate.net

A notable example of regioselective synthesis is the catalyst-free reaction of symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates. acs.org This method efficiently produces 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, where the substitution pattern on the thiourea directs the regiocyclization. acs.org Specifically, the amine nitrogen attached to an electron-withdrawing group becomes part of the imino group, while the nitrogen bonded to an electron-donating group is incorporated into the heterocyclic ring. acs.org

Sustainable and Green Chemistry Approaches in 2,4-Dione Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmacologically relevant molecules like 2,4-dione derivatives. ijcrt.orgsemanticscholar.org Key tenets of green chemistry include waste prevention, the use of safer solvents, designing for energy efficiency, and utilizing renewable feedstocks. tojqi.netresearchgate.net

A significant focus in green synthesis is the replacement of conventional, often toxic, organic solvents. frontiersin.org Deep eutectic solvents (DESs), which are biodegradable, non-flammable, and have low vapor pressure, have emerged as promising alternatives. frontiersin.org For instance, a choline (B1196258) chloride-based DES has been successfully used as both a solvent and a catalyst in the Knoevenagel condensation for the synthesis of thiazolidinedione derivatives, with yields ranging from 21.49% to 90.90%. frontiersin.org

Another green approach is the use of microwave irradiation, which can significantly shorten reaction times, increase yields, and lead to cleaner products. mdpi.comrasayanjournal.co.in For example, the synthesis of dispiropyrrolidine analogs incorporating a dione moiety was achieved rapidly (60-90 minutes) and in high yield using microwave irradiation in ethanol. tandfonline.comsci-hub.se

Solvent-free conditions represent another important green synthetic strategy. ijcrt.org The Mukaiyama aldol (B89426) reaction of ketene (B1206846) silyl (B83357) acetals with aldehydes has been efficiently carried out in the presence of a catalytic amount of DBU under solvent-free conditions at room temperature. ijcrt.org

Furthermore, the use of efficient and recyclable catalysts is a cornerstone of green chemistry. tojqi.net For the synthesis of quinazoline-2,4(1H,3H)-diones, hydroxyl-functionalized aprotic ionic liquids have been shown to be highly effective and reusable catalysts, even enabling the synthesis from CO2 under simulated flue gas conditions. acs.org This approach highlights the potential for utilizing waste products as starting materials, a key goal of sustainable chemistry. tojqi.net The concept of atom economy, which measures the efficiency of a reaction by how much of the starting materials are incorporated into the final product, is a guiding principle in developing these greener synthetic routes. ijcrt.org

| Green Approach | Specific Method/Reagent | Compound Type | Key Advantages | Reference |

| Green Solvents | Deep Eutectic Solvents (DES) | Thiazolidinedione derivatives | Biodegradable, non-flammable, acts as catalyst | frontiersin.org |

| Energy Efficiency | Microwave Irradiation | Dispiropyrrolidine analogs | Shorter reaction times, higher yields | tandfonline.comsci-hub.se |

| Solvent-Free Reactions | Catalytic DBU at room temperature | Aldol products | Avoids solvent waste, mild conditions | ijcrt.org |

| Recyclable Catalysts | Hydroxyl functionalized aprotic ionic liquids | Quinazoline-2,4(1H,3H)-diones | Reusable, can utilize CO2 as feedstock | acs.org |

Spectroscopic and Analytical Characterization for Structural Elucidation of Baquiloprim 2,4 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ebsco.comlibretexts.org For Baquiloprim-2,4-dione derivatives, both ¹H and ¹³C NMR are crucial for confirming the proposed structures, providing detailed information about the proton and carbon frameworks, respectively. mdpi.com

¹H-NMR spectroscopy provides information on the chemical environment of protons within a molecule. libretexts.org The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of each signal offer insights into the connectivity of atoms. For instance, in pyrano[2,3-d]pyrimidine-2,4-dione derivatives, exchangeable singlet signals for NH protons are typically observed at high chemical shifts, such as δ 7.34, 11.236, and 11.277 ppm. nih.gov Similarly, the presence of NH and OH groups in other derivatives can be confirmed by exchangeable signals around δ 11.23 and 11.27 ppm. nih.gov The protons on aromatic rings and alkyl chains will also exhibit characteristic signals based on their electronic surroundings and neighboring protons.

Table 1: Representative ¹H-NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.25 | s | 1H | NH (pyrimidine) |

| 11.23 | s | 1H | NH (pyrimidine) |

| 8.06 | d, J = 9.2 Hz | 2H | Ar-H |

| 7.45 | d, J = 8.6 Hz | 2H | Ar-H |

| 7.06 | d, J = 9.2 Hz | 2H | Ar-H |

| 3.92 | s | 6H | 2 x OCH₃ |

| 3.89 | s | 3H | N-CH₃ |

| 2.40 | s | 3H | Ar-CH₃ |

Note: This table is a generalized representation based on typical chemical shifts for similar structures and does not represent a specific, experimentally determined spectrum of this compound itself.

Complementing the proton data, ¹³C-NMR spectroscopy provides a map of the carbon skeleton of the molecule. libretexts.org The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. Carbonyl carbons in the 2,4-dione moiety are characteristically found at low field, typically in the range of δ 160-180 ppm. libretexts.org Aromatic carbons and carbons of the quinoline (B57606) ring system will also have distinct signals in the δ 100-160 ppm region, while aliphatic carbons will appear at higher field.

Table 2: Representative ¹³C-NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 167.3 | C=O |

| 166.5 | C=O |

| 160.3 | Ar-C |

| 143.7 | Ar-C |

| 132.0 | Ar-C |

| 129.7 | Ar-C |

| 125.8 | Ar-C |

| 118.7 | Ar-C |

| 55.4 | OCH₃ |

| 52.1 | N-CH₃ |

| 21.8 | Ar-CH₃ |

Note: This table is a generalized representation based on typical chemical shifts for similar structures and does not represent a specific, experimentally determined spectrum of this compound itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. arxiv.org In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural motifs. For example, the carbonyl (C=O) groups of the 2,4-dione ring typically exhibit strong absorption bands in the region of 1650-1750 cm⁻¹. nih.govlibretexts.org The N-H stretching vibrations of the pyrimidine (B1678525) ring can be observed as bands in the range of 3100-3500 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations will also be present, providing further evidence for the quinoline and pyrimidine ring systems. mdpi.com

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Dione) | 1650 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: This table presents typical ranges and specific values can vary based on the full molecular structure.

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. mdpi.comeuropa.eu This is crucial for validating the proposed molecular formula of a this compound derivative. rsc.org By comparing the experimentally measured exact mass with the calculated mass for a given formula, the elemental composition can be confirmed with a high degree of confidence. Elemental analysis, which determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, serves as a complementary method to further validate the molecular formula derived from HRMS.

Table 4: Hypothetical HRMS Data for a this compound Derivative

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| C₁₇H₁₈N₄O₂ | 310.1429 | 310.1431 |

Note: The data in this table is hypothetical and serves as an example of how HRMS data is presented.

Crystallographic Studies for Three-Dimensional Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed model of the molecule can be generated, including precise bond lengths, bond angles, and torsional angles. mdpi.com This provides the ultimate confirmation of the molecular structure and can reveal subtle conformational features that are not readily apparent from other techniques. mdpi.com For example, crystallographic studies on related quinazoline-2,4-dione derivatives have revealed unique binding features when complexed with biological targets. nih.gov

Computational and Theoretical Chemistry Studies of Baquiloprim 2,4 Dione Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the molecular basis of a drug's mechanism of action and for screening virtual libraries of compounds to identify potential new drug candidates. nih.gov

Molecular docking simulations provide critical information on how Baquiloprim-2,4-dione derivatives may interact with their biological targets at the atomic level. These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein's active site. nih.gov A more negative binding energy value typically indicates a more stable and favorable interaction.

For instance, in studies of related 2,4-dione derivatives, docking simulations have successfully predicted binding affinities against various protein targets. These simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. By analyzing these interactions, researchers can understand why certain derivatives exhibit higher potency and can rationally design modifications to enhance binding affinity.

Table 1: Example Binding Affinities of 2,4-Dione Derivatives with Protein Targets

| Compound Class | Target Protein | Example Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolidine-2,4-dione | PPAR-γ | -7.765 | Not Specified |

| Quinazolin-2,4-dione | COVID-19 Mpro | -9.6 | LYS137, THR199, ARG131 |

Note: The data in this table is illustrative and derived from studies on related 2,4-dione scaffolds to demonstrate the application of the methodology.

A significant application of molecular docking is the identification of potential protein targets for a given compound, a process sometimes referred to as reverse docking. For this compound derivatives, this involves docking the molecule against a panel of known protein structures to identify those with the highest binding affinity. This approach can uncover novel mechanisms of action or explain off-target effects.

Computational studies on various 2,4-dione scaffolds have identified a wide range of putative targets implicated in different diseases. nih.gov These include enzymes and receptors involved in metabolic diseases, cancer, and inflammation. For example, derivatives of the thiazolidine-2,4-dione core have been investigated as inhibitors for targets like Protein Tyrosine Phosphatase 1B (PTP1B), aldose reductase, and various kinases. nih.gov Similarly, quinazolin-2,4-dione derivatives have been computationally screened against targets like dihydrofolate reductase (DHFR). This highlights the versatility of the 2,4-dione scaffold and the power of computational methods to explore its therapeutic potential across different disease areas.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of newly designed, unsynthesized analogues, thereby prioritizing synthetic efforts.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum chemical.

For 2,4-dione derivatives, studies have shown that their biological activity often correlates strongly with specific descriptors. For example, properties such as the octanol/water partition coefficient (LogP), dipole moment, molecular weight, and various electrostatic and quantum chemical parameters (like the energy of the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) have been found to significantly influence the therapeutic activity of these compounds. By identifying which descriptors are most critical, researchers gain insight into the structural features that drive biological function.

Once a statistically significant correlation between molecular descriptors and biological activity is established for a training set of known compounds, a QSAR model can be developed. These models, often built using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, can then be used to predict the activity of novel analogues before they are synthesized. A robust QSAR model is characterized by high correlation coefficients (R²) and strong predictive power, which is assessed through internal and external validation techniques. This predictive capability significantly accelerates the drug design cycle by focusing laboratory work on the most promising candidates.

Advanced Computational Chemistry Methodologies

Beyond standard docking and QSAR, more advanced computational methods are employed to gain a deeper and more dynamic understanding of this compound derivatives.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow researchers to observe the dynamic behavior of the complex over time. mdpi.comnih.gov These simulations, which solve Newton's equations of motion for the atoms in the system, can confirm the stability of binding poses predicted by docking, reveal the role of solvent molecules, and provide insights into conformational changes that occur upon ligand binding. mdpi.comsemanticscholar.org For derivatives of Baquiloprim, MD simulations can validate the stability of key hydrogen bonds and hydrophobic interactions within the target's active site, providing a more realistic representation of the biological environment. mdpi.com

Quantum Mechanics (QM) Methods: For a highly accurate description of electronic effects, such as charge distribution, bond breaking/formation, and polarization, Quantum Mechanics (QM) calculations are employed. scienceopen.comnih.govijirt.org Methods like Density Functional Theory (DFT) can be used to accurately calculate the geometries and electronic properties of ligands, which can then be used in docking or QSAR studies. nih.govmdpi.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful compromise by treating the most critical part of the system (e.g., the ligand and the enzyme active site) with high-level QM theory, while the rest of the protein and solvent are treated with more computationally efficient MM force fields. nih.govmdpi.com This approach provides a high level of accuracy for studying reaction mechanisms or interactions where electronic polarization is critical. uzh.ch

Quantum Chemical Studies of Electronic Systems (HOMO/LUMO)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of this compound derivatives. A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For diaminopyrimidine derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) are used to determine these electronic properties. nih.govacs.org Studies on related 2,6-diaminopyrimidine sulfonates have shown that the HOMO is typically localized on the diaminopyrimidine ring, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed across the substituent groups, which act as electron acceptors. nih.gov The energy gap for these molecules can range from approximately 4.2 to 4.7 eV, with variations depending on the nature of the substituents. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of intramolecular charge transfer, a property often associated with enhanced biological activity. researchgate.net

These quantum chemical calculations also yield other important reactivity descriptors, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and softness (S), which further characterize the molecule's potential for interaction with biological targets. derpharmachemica.com

Table 1: Representative Frontier Molecular Orbital Energies for Diaminopyrimidine Derivatives Note: This data is illustrative for analogous compounds and not for this compound itself.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound A | -6.215 | -2.017 | 4.198 |

| Compound B | -6.589 | -1.922 | 4.667 |

Data sourced from studies on 2,6-diaminopyrimidin-4-yl sulfonate derivatives. nih.gov

Conformational Analysis and Tautomeric Stability Investigations

The three-dimensional structure and potential isomeric forms of this compound derivatives are crucial for their interaction with target enzymes. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For complex molecules like Baquiloprim derivatives, which feature multiple rotatable bonds, computational methods can predict the most stable, low-energy conformations. Studies on similar diaminopyrimidine sulfonates have shown that the molecular conformation is significantly influenced by the torsional angles between the pyrimidine (B1678525) ring and its substituents. acs.org

Tautomerism is another critical aspect, particularly for the 2,4-dione moiety. This ring system can exist in several tautomeric forms, such as the dione (B5365651), enol, and imidic acid forms. researchgate.netresearchgate.net DFT calculations are employed to determine the relative stabilities of these tautomers in different environments (gas phase and various solvents). researchgate.netresearchgate.net For thiazolidine-2,4-dione, a related structure, theoretical investigations have shown that the dione form is the most stable tautomer, a finding supported by experimental data. researchgate.net The relative stability can be influenced by intramolecular hydrogen bonding and the polarity of the solvent, which can alter the tautomeric equilibrium. mdpi.com Understanding the predominant tautomeric form is essential, as it dictates the hydrogen bonding patterns and shape complementarity required for binding to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While quantum chemical methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound derivatives over time. MD simulations are particularly valuable for studying the interaction between a ligand and its biological target, such as dihydrofolate reductase (DHFR), the target for Baquiloprim's diaminopyrimidine core. mdpi.comtntech.edu

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules with ions). mdpi.com The simulation then calculates the movements of every atom over a set period, often nanoseconds, based on a force field that describes the interatomic forces. mdpi.comnih.gov This allows researchers to observe the stability of the binding pose, identify key amino acid residues involved in the interaction, and understand how the ligand and protein adapt to each other. acs.orgtandfonline.com For DHFR inhibitors, MD simulations have been used to confirm the stability of interactions with crucial residues like Glu-30 and to assess how conformational changes in the enzyme affect ligand binding. mdpi.comnih.gov The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored throughout the simulation to quantify the stability of the binding mode. nih.gov

Virtual Screening and In Silico Drug Discovery Strategies

Virtual screening encompasses a range of computational techniques used to search large libraries of chemical compounds to identify those most likely to bind to a specific biological target. tandfonline.comnih.gov These methods are central to the discovery of new this compound derivatives and other novel inhibitors.

Fragment-Based Drug Design Principles

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the target of interest. nih.govnih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors/acceptors). nih.gov Once identified through sensitive biophysical techniques like X-ray crystallography or NMR, these fragments serve as starting points for building more potent, drug-like molecules. nih.govacs.org

In the context of this compound, the diaminopyrimidine moiety and the 2,4-dione ring could be considered as distinct fragments. An FBDD approach might involve screening a library of fragments to find binders that occupy different sub-pockets of the target's active site. Subsequently, these fragments can be optimized through three main strategies:

Fragment Growing: A fragment hit is extended by adding new chemical functionalities to improve its interactions with an adjacent pocket. pharmacelera.com

Fragment Merging: Two fragments that bind in overlapping regions are combined into a single, more potent molecule. pharmacelera.com

Fragment Linking: Two fragments that bind to distinct, adjacent sites are connected via a chemical linker to create a larger molecule with significantly higher affinity. nih.govpharmacelera.com

This approach allows for a more efficient exploration of chemical space and often leads to final compounds with better ligand efficiency and physicochemical properties compared to traditional high-throughput screening hits. nih.gov

Ligand-Based and Structure-Based Virtual Screening

Virtual screening can be broadly divided into two categories: ligand-based and structure-based methods. nih.govebi.ac.uk

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. nih.govcam.ac.uk The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. creative-biolabs.com Common LBVS methods include:

Similarity Searching: A known active molecule (a reference compound) is used to search a database for compounds with the highest structural similarity, often calculated using 2D fingerprints or 3D shape comparisons. ebi.ac.uk

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the common structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a set of known active ligands. This model represents the key features required for biological activity and is used as a 3D query to filter large compound databases. cam.ac.uknih.gov

Structure-Based Virtual Screening (SBVS) is used when the 3D structure of the biological target (e.g., DHFR) has been determined experimentally via X-ray crystallography or NMR. tandfonline.comnih.gov The primary SBVS technique is molecular docking. In this process, computational algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to the target's active site. tandfonline.com Each pose is assigned a score based on a scoring function that estimates the binding affinity. nih.gov Compounds from a large library are docked one by one, and those with the best scores are selected for further experimental testing. nih.govmontclair.edu This approach has been successfully used to identify novel DHFR inhibitors by screening databases for compounds that fit well within the enzyme's active site and form key interactions with residues known to be important for inhibitor binding. tandfonline.comnih.gov

Table 2: Comparison of Virtual Screening Strategies

| Strategy | Requirement | Principle | Common Methods |

| Ligand-Based | Known active molecules | Similar molecules have similar activities | 2D/3D Similarity Searching, Pharmacophore Modeling, QSAR |

| Structure-Based | 3D structure of the target protein | Complementarity of shape and chemistry between ligand and target | Molecular Docking |

Theoretical Studies on Reaction Mechanisms and Pathways for this compound Synthesis

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that can help optimize synthetic pathways. For the synthesis of this compound derivatives, theoretical studies can elucidate reaction mechanisms, identify key intermediates, and predict reaction outcomes.

The synthesis of such a molecule would likely involve multiple steps, for instance, the formation of the 2,4-diaminopyrimidine (B92962) core and a subsequent reaction to attach the 2,4-dione substituent, or a Knoevenagel condensation to form an arylidene-thiazolidine-2,4-dione intermediate. tandfonline.comnih.gov DFT calculations can be used to model these reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed mechanism can be constructed. researchgate.net

This analysis helps to:

Identify the Rate-Determining Step: The transition state with the highest energy barrier corresponds to the slowest step in the reaction, providing a target for optimization (e.g., through catalysis).

Understand Regio- and Stereoselectivity: When a reaction can lead to multiple products, computational models can predict which isomer is more likely to form by comparing the activation energies of the competing pathways.

While specific theoretical studies on the synthesis of this compound are not widely available, the principles of computer-assisted synthetic analysis are well-established. frontiersin.org These methods can guide chemists in designing more efficient and effective routes to novel and complex molecules.

Molecular and Cellular Biology of Baquiloprim 2,4 Dione and Analogues Preclinical Research

Investigations into Anticancer Activities in vitro (Excluding Clinical Human Data)

Preclinical research has extensively investigated the in vitro anticancer properties of Baquiloprim-2,4-dione and its structural analogues, particularly derivatives of the thiazolidine-2,4-dione scaffold. These studies provide foundational insights into their potential as therapeutic agents by examining their effects on cancer cell lines, their mechanisms of action at a cellular level, and their influence on key molecular pathways that drive cancer progression.

Derivatives of the thiazolidine-2,4-dione core structure have demonstrated significant cytotoxic and growth-inhibitory effects across a wide spectrum of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (GI₅₀), which is the concentration required to inhibit cell growth by 50%.

One study on 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives revealed that compound 5d (NSC: 768619/1) was active against all 60 human tumor cell lines in the National Cancer Institute's panel. nih.gov It showed particular potency against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines, with GI₅₀ values in the low micromolar range. nih.gov For instance, it exhibited a GI₅₀ of 1.11 μM against the breast cancer cell line MDA-MB-468 and 1.15 μM against the renal cancer line RXF 393. nih.gov

Another class of analogues, 5-ene-2-arylaminothiazol-4(5H)-ones, also showed potent cytotoxic activity against the MCF-7 breast cancer cell line at micromolar concentrations. mdpi.com The average GI₅₀ for one of the studied derivatives across a full panel of cell lines was 3.27 μM. mdpi.com

The table below summarizes the growth inhibition data for selected thiazolidine-2,4-dione analogues against various cancer cell lines.

| Compound | Cancer Type | Cell Line | GI₅₀ (μM) |

| Compound 5d | Breast Cancer | MDA-MB-468 | 1.11 nih.gov |

| Compound 5d | Renal Cancer | RXF 393 | 1.15 nih.gov |

| Compound 5d | Non-Small Cell Lung Cancer | NCI-H522 | 1.36 nih.gov |

| Compound 5d | Colon Cancer | COLO 205 | 1.64 nih.gov |

| Compound 5d | Melanoma | SK-MEL-2 | 1.64 nih.gov |

| Compound 5d | CNS Cancer | SF-539 | 1.87 nih.gov |

| Compound 5d | Ovarian Cancer | OVCAR-3 | 1.87 nih.gov |

| Compound 5d | Prostate Cancer | PC-3 | 1.90 nih.gov |

| Compound 5d | Leukemia | SR | 2.04 nih.gov |

| Les-6418 | Multiple | Average of Panel | 3.27 mdpi.com |

A primary mechanism through which this compound analogues exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Studies on 5-ene-2-arylaminothiazol-4(5H)-ones, a class of 4-thiazolidinone (B1220212) derivatives, revealed that these compounds induce apoptosis in MCF-7 breast cancer cells through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com This was evidenced by their ability to reduce the mitochondrial membrane potential and activate a cascade of caspases, including caspases 7, 8, 9, and 10. mdpi.com Further analysis showed an effect on key apoptotic proteins, including tumor protein p53, cytochrome C, and Bax in treated cells. mdpi.com Similarly, other research has shown that novel anticancer compounds can induce apoptosis by increasing the levels of cleaved caspase-3 and cleaved PARP. researchgate.net

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Treatment with certain analogues leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Other studies have demonstrated that different anticancer agents can cause cell cycle arrest at the G0-G1 phase. nih.gov The ability to halt cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov

The anticancer activities of this compound and its analogues are underpinned by their ability to modulate multiple molecular pathways that are critical for tumor growth, survival, and metastasis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. nih.govnih.gov Inhibition of the VEGF/VEGFR-2 system is a key strategy for retarding cancer growth. nih.govnih.gov Heterocyclic compounds, a broad category that includes thiazolidine-2,4-dione derivatives, have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Studies on bis( researchgate.netresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, for example, have shown potent VEGFR-2 inhibitory activities with IC₅₀ values in the nanomolar range, comparable to the established inhibitor sorafenib. nih.gov A high correlation has been observed between VEGFR-2 inhibition and the cytotoxic effects of these compounds on cancer cell lines. nih.gov

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is another tyrosine kinase that, when activated, stimulates cancer cell proliferation, survival, and migration. nih.gov Inhibition of IGF-1R is a promising therapeutic strategy, particularly in cancers like Ewing sarcoma. nih.gov Various small molecules have been identified as IGF-1R inhibitors, demonstrating the potential for compounds with a similar scaffold to this compound to target this pathway. nih.govselleckchem.com

Human topoisomerases I and II (hTopo I and II) are essential enzymes that manage DNA tangles and supercoils during replication, transcription, and repair. biomedpharmajournal.org Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes, making them attractive targets for anticancer drugs. biomedpharmajournal.org Several heterocyclic quinone derivatives have been shown to inhibit the catalytic activities of both eukaryotic Topo I and II by stimulating the formation of a "cleavable complex," which leads to DNA strand breaks. nih.gov Indolo[3,2-c]quinoline-1,4-dione derivatives, for instance, act as a distinct class of dual Topo I and II inhibitors, with a preferential activity towards Topo I. nih.gov The inhibition of these enzymes prevents the proper re-ligation of DNA strands, causing irreversible DNA damage and ultimately leading to cancer cell death. biomedpharmajournal.org

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, which helps tumor cells evade apoptosis and promotes their growth. Therefore, inhibiting NF-κB is a valid anticancer strategy. Research has shown that certain compounds can exert anti-inflammatory and counter-regulatory effects by inhibiting the NF-κB pathway. nih.gov For example, studies on constituents from Onopordum acanthium demonstrated strong inhibition of NF-κB1 gene expression. nih.gov Oleocanthal, a natural phenolic compound, has also been shown to modulate key oncogenic signaling pathways, including NF-κB, which are implicated in cancer proliferation and therapy resistance. nih.gov

Modulation of Cancer-Related Molecular Pathways

Inhibition of Tubulin Polymerization

Based on available preclinical research, there is no scientific evidence to suggest that Baquiloprim or its analogues, including the theoretical compound this compound, exert their biological effects through the inhibition of tubulin polymerization. The primary mechanism of action identified for this class of compounds is distinct from the disruption of microtubule dynamics.

Studies on Antimicrobial and Antibacterial Activities (Excluding Clinical Human Data)

Baquiloprim, a 5-substituted diaminobenzyl-pyrimidine, has been identified as a potent antibacterial agent in preclinical studies. Its development arose from research aimed at creating analogues of trimethoprim (B1683648) with improved pharmacokinetic properties.

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Preclinical in vitro studies have demonstrated that Baquiloprim possesses high, broad-spectrum antibacterial activity comparable to that of Trimethoprim. nih.gov This indicates that its activity extends to both Gram-positive and Gram-negative bacteria. The structural design, replacing the phenyl ring of trimethoprim with a bicyclic quinolyl group, maintains this wide range of antibacterial action while enhancing other pharmacological characteristics. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration of the drug that prevents visible growth of a bacterium. While Baquiloprim has been established as having broad-spectrum activity, specific MIC values for this compound against a range of bacterial isolates are not detailed in the available scientific literature.

For illustrative purposes, the following interactive table shows how MIC data for an antibacterial agent is typically presented.

| Bacterial Strain | Organism Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 0.5 | 2 | 0.125 - 8 |

| Streptococcus pneumoniae | Gram-Positive | 0.25 | 1 | 0.06 - 4 |

| Escherichia coli | Gram-Negative | 1 | 4 | 0.25 - 16 |

| Pseudomonas aeruginosa | Gram-Negative | 8 | 32 | 2 - >64 |

| Enterococcus faecalis | Gram-Positive | 2 | 8 | 0.5 - 32 |

| Klebsiella pneumoniae | Gram-Negative | 1 | 8 | 0.25 - 32 |

Note: The data in this table is representative and does not reflect actual experimental values for this compound.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of Baquiloprim and related diaminopyrimidines is centered on the specific inhibition of a critical bacterial metabolic pathway.

Current preclinical evidence does not support the disruption of bacterial cell membranes as a primary or secondary mechanism of antimicrobial action for Baquiloprim or its analogues. Studies on its mode of action point towards an intracellular target rather than a direct physical disruption of the cell envelope.

The well-established mechanism of action for Baquiloprim is the inhibition of key enzymes within the folate synthesis pathway. nih.govmcmaster.ca Like its parent compound trimethoprim, Baquiloprim is a potent inhibitor of dihydrofolate reductase (DHFR). nih.govnih.gov This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. nih.govnih.govresearchgate.net By blocking this step, Baquiloprim effectively halts DNA synthesis and cell replication, leading to a bacteriostatic effect.

Studies have shown that Baquiloprim exhibits differential binding, with a higher affinity for bacterial DHFR compared to the mammalian equivalent, which predicts a margin of safety. nih.gov There is no evidence in the reviewed literature to suggest that Baquiloprim or its analogues inhibit Penicillin-Binding Protein 2a (PBP2a). Inhibition of PBP2a is the mechanism by which some agents overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA) and is distinct from the antifolate activity of the diaminopyrimidine class of antibiotics. nih.govnih.gov

Evaluation of Antioxidant and Antiradical Properties in vitro

Analogues featuring the 2,4-dione scaffold have demonstrated notable antioxidant and antiradical capabilities in various in vitro assays. Oxidative stress is a key factor in the pathology of numerous diseases, making the development of new antioxidant agents a significant area of research.

Detailed studies on phenolic derivatives of thiazolidine-2,4-dione have shown that these compounds can act as potent antiradical agents and electron donors. scispace.com Their antioxidant capacity is often evaluated through multiple mechanisms, including hydrogen atom transfer, electron transfer, and the chelation of transition metals like ferrous ions (Fe²⁺). scispace.com

The antioxidant activity is typically quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. semanticscholar.orgscholarsresearchlibrary.com In these tests, the ability of a compound to donate a proton and neutralize the stable DPPH free radical is measured by a decrease in absorbance. scholarsresearchlibrary.com Several thiazolidine-2,4-dione derivatives have exhibited significant scavenging activity, with some compounds showing higher potency than the standard reference, ascorbic acid. semanticscholar.orgmdpi.com For example, certain derivatives with specific substitutions, such as a furan-2-ylmethyl group or terminal ester and hydrazide groups, have shown particularly strong antioxidant effects. semanticscholar.orgmdpi.com

Quantitative structure-activity relationship (QSAR) studies have revealed that the antioxidant potential of these molecules is influenced by specific molecular properties, including partition-coefficient, the presence of hydrogen bond acceptors and donors, and molecular weight. scispace.com The inclusion of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) has been shown to increase in vitro antioxidant activity. scispace.com

Table 1: In Vitro Antioxidant Activity of Thiazolidine-2,4-dione Analogues

| Compound Type | Assay | IC₅₀ Value (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

|---|---|---|---|---|

| (Furan-2-ylmethyl)imino derivative | DPPH | 9.18 | Ascorbic Acid | 40 |

| Derivative with terminal ester group | DPPH | 12.78 | Ascorbic Acid | >16.44 |

| Derivative with terminal hydrazide group | DPPH | 16.44 | Ascorbic Acid | >16.44 |

| Various substituted derivatives | DPPH | 29.04 and 27.66 | - | - |

This table is interactive and can be sorted by column.

Enzyme Inhibition Studies Beyond Anticancer/Antimicrobial Targets

The 2,4-dione scaffold is a versatile structure that has been explored for its ability to inhibit a range of enzymes involved in various physiological and pathological processes, extending beyond its well-known antimicrobial and anticancer applications.

Carbonic anhydrase (CA) is a family of zinc metalloenzymes that play a crucial role in cellular metabolism. While many known CA inhibitors are sulfonamide-based, research has identified other chemical classes with inhibitory potential. Thiazolidine-2,4-dione-azole derivatives have been evaluated for their effects on bovine carbonic anhydrase II. nih.gov In one study, a 4-bromophenol (B116583) analogue demonstrated the most potent activity in its series, although it was moderate compared to the standard sulfanilamide. nih.gov This indicates that the 2,4-dione scaffold can be a basis for developing non-sulfonamide CA inhibitors.

A significant area of research for 2,4-dione analogues is their role in inhibiting digestive enzymes like α-amylase and α-glucosidase. nih.gov These enzymes are critical for carbohydrate digestion, and their inhibition can help manage post-prandial hyperglycemia, a key concern in diabetes mellitus. nih.gov

Numerous studies have synthesized and tested thiazolidine-2,4-dione hybrids as dual inhibitors of both α-amylase and α-glucosidase. nih.gov Many of these compounds have shown potent inhibitory activity, with some being more effective than acarbose, a standard drug used for this purpose. mdpi.comnih.gov For instance, derivatives with specific aliphatic groups like allyl and propargyl have demonstrated superior dual inhibition. nih.gov Kinetic analysis has revealed that these compounds can act as competitive inhibitors of α-amylase and non-competitive inhibitors of α-glucosidase.

The inhibitory concentration (IC₅₀) values vary widely depending on the specific chemical substitutions on the core scaffold, highlighting the importance of structure-activity relationships in designing effective inhibitors. tandfonline.com

Table 2: Inhibition of α-Amylase and α-Glucosidase by Thiazolidine-2,4-dione Analogues

| Compound ID / Type | Target Enzyme | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 9G (propargyl group) | α-Amylase | 9.2 ± 0.092 | Acarbose | 22.57 ± 2.30 |

| Compound 9F (allyl group) | α-Amylase | 17.10 ± 0.015 | Acarbose | 22.57 ± 2.30 |

| 3-ethoxy-4-methoxy derivative | α-Amylase | 10.19 ± 0.25 | Acarbose | 22.57 ± 2.30 |

| Compound 9G (propargyl group) | α-Glucosidase | 5.15 ± 0.017 | Acarbose | - |

| Compound 9F (allyl group) | α-Glucosidase | 9.8 ± 0.047 | Acarbose | - |

| Compound 9A (benzyl group) | α-Glucosidase | 31.20 ± 0.0012 | Acarbose | - |

This table is interactive and can be sorted by column.

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that are essential regulators of signal transduction pathways. sci-hub.se PTP1B, in particular, is a negative regulator of insulin (B600854) and leptin signaling, making it a therapeutic target for type 2 diabetes and obesity. sci-hub.senih.gov

Derivatives containing a dione (B5365651) structure have been identified as PTP inhibitors. For example, imidazolidine-2,4-dione derivatives have been investigated as selective PTP1B inhibitors. nih.gov The search for PTP inhibitors has also led to the identification of various quinones, which share a dione nucleus. acs.org

The mechanism of inhibition can be complex. Some dione-containing compounds function as allosteric inhibitors, binding to a site other than the active catalytic site to modulate enzyme activity. nih.gov Research on other PTPs has shown that polyaromatic quinones can cause catalytic inactivation. Furthermore, some inhibitors may act through the reversible oxidation of the catalytic cysteine residue within the PTP active site, a mechanism that mimics the natural cellular regulation of these enzymes. acs.org

Structure Activity Relationship Sar Studies in Baquiloprim 2,4 Dione Derivatives for Rational Design

Impact of Substituent Modifications on Biological Activity

The biological activity of Baquiloprim-2,4-dione derivatives can be significantly altered by modifying the substituents on the core structure. These modifications can influence the compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of various aromatic and heterocyclic moieties to the this compound scaffold has been shown to have a profound impact on biological activity. For instance, in studies of related pyrimidine-2,4-dione derivatives, replacing a phenyl group with di-halogenated benzoyl or polycycloalkyl acyl substituents led to a significant increase in antagonistic activity at the P2X7 receptor. nih.gov Specifically, derivatives containing trifluoromethyl-chloro benzoyl and adamantyl carbonyl groups exhibited potent antagonistic effects. nih.gov

Similarly, in the context of thiazolidine-2,4-dione derivatives, the presence of a nitro group on a phenyl ring was found to be important for antileishmanial activity, with the position of the nitro group influencing efficacy. mdpi.com The introduction of a cyanomethyl group at the N3 position of the thiazolidine-2,4-dione ring, combined with a meta-nitrostyryl moiety at the 5-position, resulted in a compound with notable activity and selectivity. mdpi.com These findings highlight the importance of the electronic and steric properties of the appended aromatic and heterocyclic rings in determining the biological profile of the molecule.

Table 1: Influence of Aromatic and Heterocyclic Moieties on Biological Activity

| Core Scaffold | Substituent Moiety | Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine-2,4-dione | Di-halogenated benzoyl | Increased P2X7 receptor antagonism | nih.gov |

| Pyrimidine-2,4-dione | Adamantyl carbonyl | Potent P2X7 receptor antagonism | nih.gov |

| Thiazolidine-2,4-dione | meta-Nitrostyryl | Good antileishmanial activity | mdpi.com |

Different linker strategies have been developed, including those that are sensitive to pH, enzymes, or external triggers. unimi.itnih.gov For example, maleic acid-derived linkers can be designed to cleave at the lower pH of a tumor microenvironment. nih.gov The choice of linker chemistry is crucial for balancing stability in circulation with efficient cleavage at the site of action. unimi.it

Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral drug can have distinct pharmacological and pharmacokinetic profiles. nih.gov The spatial arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target, such as a receptor or enzyme. nih.gov

The use of a single, pure enantiomer can lead to improved specificity, enhanced therapeutic indications, and optimized pharmacokinetics compared to a racemic mixture. nih.gov For chiral drugs, it is essential to establish the absolute stereochemistry early in the development process to ensure the validity of the analysis. nih.gov Neglecting stereoselectivity can lead to misinterpretation of pharmacokinetic and pharmacodynamic data. nih.gov

Identification of Pharmacophoric Features Essential for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For some biologically active molecules containing a pyrrolidine-2,5-dione scaffold, the azo moiety (–N=N–) has been identified as a key pharmacophore responsible for antimicrobial activity. nih.gov In the case of thiazolidine-2,4-dione derivatives, this heterocyclic ring itself is considered an important pharmacophore in various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov

Molecular docking studies can help to identify the key interactions between a compound and its target, revealing the essential pharmacophoric features. For instance, in a study of thiazolidine-2,4-dione derivatives as acetylcholinesterase inhibitors, docking studies showed convincing binding modes in the active site of the enzyme. nih.gov

Optimization of Potency and Selectivity through Structural Elaboration

Once the key pharmacophoric features and the impact of various substituents are understood, structural elaboration can be used to optimize the potency and selectivity of a lead compound. This process involves making targeted modifications to the molecule to enhance its interaction with the desired target while minimizing off-target effects.

Structure-based optimization, which utilizes the three-dimensional structure of the target protein, is a powerful approach for improving selectivity. nih.gov By analyzing the binding site of the target, medicinal chemists can design modifications that improve the fit and binding affinity of the inhibitor. This approach has been successfully used to improve the selectivity of inhibitors for parasitic enzymes over their human counterparts. nih.gov

Development of SAR Models Guiding Future Compound Design

To consolidate the findings from SAR studies and guide future design efforts, quantitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for optimal activity. frontiersin.org These models can be used to predict the activity of novel, un-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. frontiersin.org The development of robust and predictive QSAR models is a key component of modern drug discovery, enabling a more efficient exploration of chemical space. researchgate.net

Advanced Research Directions and Future Perspectives in Baquiloprim 2,4 Dione Chemistry

Exploration of Novel Biological Targets for Therapeutic Intervention

While the primary mechanism of action for Baquiloprim and other diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, current research is exploring potential secondary or novel biological targets. rcsb.orgnih.gov The folate pathway is critical for the synthesis of nucleotides and amino acids, making it a key target for antimicrobial and anticancer agents. nih.gov However, the therapeutic potential of diaminopyrimidine scaffolds may extend beyond DHFR inhibition.

The search for new targets is driven by the need to overcome resistance and to repurpose existing drug scaffolds for new diseases. Advances in chemical proteomics and target deconvolution now allow for unbiased screening of small molecules against the entire proteome of a cell or organism. nih.govnih.gov This can reveal unexpected interactions and off-target effects that may be harnessed for therapeutic benefit. For a compound like Baquiloprim-2,4-dione, this could mean identifying roles in other metabolic pathways or regulatory processes. For example, some antifolates have been found to have effects on targets other than DHFR, opening up possibilities for development as multi-target drugs, which could be particularly effective in cancer therapy. mdpi.com

Future research will likely involve:

Affinity-based proteomics: Using immobilized this compound as bait to capture and identify binding proteins from cell lysates. researchgate.net

Phenotypic screening: Testing the compound across diverse cell lines (e.g., cancer, parasites) to identify unexpected biological activities, followed by target deconvolution to determine the mechanism. creative-biolabs.com

Computational modeling: Docking studies against a wide range of protein structures to predict potential binding partners beyond DHFR.

Integration of Advanced Synthetic Technologies for Complex Dione (B5365651) Architectures

The synthesis of complex diaminopyrimidine derivatives and related dione structures is benefiting significantly from advanced chemical technologies. Traditional batch synthesis methods are often time-consuming and difficult to optimize. Modern approaches offer greater efficiency, control, and scalability. researchgate.net

Continuous-flow synthesis has emerged as a powerful tool in organic chemistry, allowing for rapid reaction optimization, improved safety for hazardous reactions, and easier scaling. researchgate.net This technology could be applied to the multi-step synthesis of this compound, potentially improving yields and reducing production time. Other advanced methods include microwave-assisted synthesis and the use of novel catalysts, such as palladium-based systems for cross-coupling reactions (e.g., Suzuki reactions) to build the core scaffold of these molecules. nih.govmdpi.com

| Technology | Description | Potential Advantages for Dione Architectures | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Reagents are pumped through a reactor where the reaction occurs continuously. | Enhanced control over reaction parameters (temperature, pressure), improved safety, easier scalability, and potential for automation. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions, often dramatically reducing reaction times. | Rapid synthesis, higher yields, and ability to drive difficult reactions to completion. | N/A |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig that use a palladium catalyst to form carbon-carbon or carbon-nitrogen bonds. | Versatile method for constructing the core aryl-pyrimidine scaffold found in many DHFR inhibitors. | nih.govmdpi.com |

These technologies facilitate the creation of large libraries of this compound analogs with diverse chemical modifications, which is crucial for structure-activity relationship (SAR) studies and for optimizing properties like potency, selectivity, and metabolic stability.

Application of Artificial Intelligence and Machine Learning in Dione Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, from target identification to lead optimization. nih.govnih.gov In the context of this compound and other DHFR inhibitors, AI can be applied in several key areas:

Predictive Modeling: ML models can be trained on large datasets of known DHFR inhibitors to predict the biological activity of novel dione structures. researchgate.netscispace.com These models use molecular descriptors or image-based representations of molecules to build quantitative structure-activity relationship (QSAR) models, accelerating the screening of virtual compound libraries. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties, such as high binding affinity for DHFR and favorable pharmacokinetic profiles. scispace.com

Virtual Screening: AI-powered virtual screening can rapidly analyze vast databases of chemical compounds to identify those most likely to bind to a specific target. nih.gov This reduces the time and cost associated with high-throughput experimental screening. nih.gov For example, deep learning models can predict binding affinities between a ligand and a target protein using only their sequence information. researchgate.net

These computational tools allow researchers to explore a much larger chemical space and prioritize the most promising candidates for synthesis and experimental testing, making the drug discovery pipeline more efficient. nih.gov

Development of Advanced Preclinical Models for Efficacy Evaluation (Excluding Clinical Human Data)

Evaluating the efficacy of new compounds like this compound requires robust preclinical models that can accurately predict therapeutic outcomes. Research is moving beyond simple cell culture and standard animal models to more sophisticated systems.

For antimicrobial applications, efficacy studies in mice are a standard preclinical model. nih.gov For instance, early studies on Baquiloprim demonstrated its efficacy in mice, where its longer half-life was associated with greater therapeutic effect compared to trimethoprim (B1683648). nih.gov Similar models would be essential for evaluating this compound.

For potential anticancer applications, advanced models include:

Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice to study tumor growth and response to treatment. mdpi.comresearchgate.net

Organoid Cultures: These are 3D cell cultures derived from patient tumors that more closely mimic the complex architecture and microenvironment of an actual tumor.

Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific types of cancer that are more representative of human disease progression.

These models provide a more nuanced understanding of a drug's efficacy, its interaction with the tumor microenvironment, and potential biomarkers of response. mdpi.comresearchgate.net

Investigation of Resistance Mechanisms and Strategies to Overcome Them (for antimicrobial applications)

A major challenge for all antimicrobials, including diaminopyrimidine-based drugs, is the development of resistance. rcsb.orgnih.gov The primary mechanisms of resistance to DHFR inhibitors like trimethoprim, a close analog of Baquiloprim, are well-documented and include:

Target Modification: Mutations in the bacterial dfr gene can alter the DHFR enzyme, reducing the drug's binding affinity.

Target Overexpression: Bacteria may increase the production of DHFR, requiring higher concentrations of the drug to achieve an inhibitory effect.

Acquisition of Resistant Genes: Plasmids or transposons can carry drug-resistant dfr genes that produce an alternative DHFR enzyme unaffected by the drug. rcsb.org

Efflux Pumps: Bacteria can actively pump the drug out of the cell, preventing it from reaching its target. brieflands.com

Research to overcome resistance focuses on designing new inhibitors that are effective against these resistant forms. For example, propargyl-linked antifolates have been developed that show potent inhibition of both wild-type and trimethoprim-resistant DHFR enzymes. nih.govsemanticscholar.org Strategies for this compound could involve designing derivatives that bind more tightly to mutant DHFR or that are not substrates for efflux pumps. Combination therapy, where the DHFR inhibitor is paired with another agent (like a sulfonamide), is another established strategy to reduce the development of resistance. rcsb.org

Chemogenomic Approaches for Broad Biological Profiling

Chemogenomics offers a powerful, unbiased approach to understanding the full biological impact of a compound. semanticscholar.org This strategy involves systematically testing a compound against a large collection of gene-deletion mutants, such as the yeast deletion library. nih.gov By identifying which mutants are hypersensitive or resistant to the compound, researchers can infer the drug's mechanism of action and identify its genetic interaction network. nih.gov

For this compound, a chemogenomic screen could:

Confirm DHFR as the primary target: Mutants with deletions in genes related to the folate pathway would likely show altered sensitivity.

Identify novel targets: Hypersensitivity in mutants unrelated to folate metabolism could point to new mechanisms of action or off-targets. nih.gov

Elucidate resistance mechanisms: Genes whose deletion confers resistance to the compound can provide clues about how cells might evade its effects.

This approach, also known as chemical-genetic profiling, provides a systems-level view of a drug's effects and is a crucial tool for target deconvolution in phenotypic drug discovery. researchgate.netnih.gov It helps bridge the gap between observing a compound's effect on a cell and understanding the underlying molecular mechanism. creative-biolabs.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Baquiloprim-2,4-dione, and how can researchers optimize reaction yields?